3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine
Description
3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine is a pyridine derivative characterized by a benzyloxy group at position 3, an iodine atom at position 6, and a pyrrolidinyl substituent at position 2. The iodine atom introduces unique electronic and steric properties, making it a valuable intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) in synthetic chemistry.
Properties
Molecular Formula |
C16H17IN2O |
|---|---|
Molecular Weight |
380.22 g/mol |
IUPAC Name |
6-iodo-3-phenylmethoxy-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H17IN2O/c17-15-9-8-14(16(18-15)19-10-4-5-11-19)20-12-13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |
InChI Key |
GUMYOHHCQKILJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction can introduce a nitro group at a specific position.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can be substituted with a pyrrolidine ring through nucleophilic substitution.
Iodination: Introduction of an iodine atom can be achieved using iodine or iodinating agents.
Benzyloxy Protection: The final step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while coupling reactions may produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-6-iodo-2-(pyrrolidin-1-yl)-pyridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent-Specific Comparisons
Benzyloxy-Containing Pyridines
- 6-(Benzyloxy)pyridine-2-carboxylic acid (CAS 149744-21-8) :
This compound shares the benzyloxy group but lacks the pyrrolidinyl and iodine substituents. Its carboxylic acid group enhances polarity, making it more water-soluble than the target compound. Similarity index: 0.63 . - 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine (CAS 17288-54-9): A fused pyrrolo-pyridine system with a benzyloxy group. Similarity index: 0.59 .
Pyrrolidinyl-Substituted Pyridines
- 3-Allyl-6-[3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl]-2-fluoropyridine :
Features a silyl-protected hydroxylmethyl-pyrrolidinyl group and a fluorine atom. The fluorine enhances electronegativity, while the silyl group provides steric protection during synthesis. Molecular weight: 404.61 g/mol . - (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol: Contains a hydroxymethyl group instead of iodine, increasing hydrophilicity. Molecular weight: 380.54 g/mol .
Iodo-Substituted Pyridines
- 6-Iodo-2-(pyrrolidin-1-yl)pyridine derivatives: Compounds like 5-([1,1'-biphenyl]-4-yl)-6-(benzyloxy)-N-phenylpyridin-3-amine (from ) share the pyrrolidinyl and benzyloxy groups but replace iodine with aryl or amino groups. These modifications alter binding affinity in biological systems .
Reactivity and Stability
- Iodine vs. Fluorine : The iodine atom in the target compound facilitates nucleophilic aromatic substitution and cross-coupling reactions, whereas fluorine in analogs (e.g., ) enhances metabolic stability but limits reactivity .
Biological Activity
3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity associated with this compound, examining its pharmacological properties, structure-activity relationships, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17IN2O, with a molecular weight of 380.22 g/mol. The compound features a pyridine ring substituted with a benzyloxy group and an iodine atom, which may enhance its reactivity and biological interactions. The presence of the pyrrolidine moiety is particularly noteworthy as it may facilitate interactions with various biological targets, potentially modulating enzyme activity or receptor binding.
Biological Activity Overview
The biological activity of this compound is still under investigation; however, compounds with similar structures have demonstrated diverse pharmacological effects, including:
- Antimicrobial Activity : Pyridine derivatives often exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Potential : Research indicates that related compounds have shown efficacy against various cancer cell lines, indicating a potential for anticancer applications.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound can provide insights into its biological mechanisms. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Benzyloxy-6-iodo-2-(morpholin-1-yl)-pyridine | Structure | Morpholine ring enhances solubility |
| 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine | Structure | Piperidine ring may affect receptor binding |
| 3-Benzyloxy-6-iodo-2-(azepan-1-yl)-pyridine | Structure | Azepane provides different steric properties |
The specific substitution pattern in this compound may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzyloxy group and iodine atom influences its electronic properties and interactions with other molecules, potentially leading to unique pharmacological effects.
Case Studies and Research Findings
Recent studies have explored the potential of pyridine derivatives in various therapeutic areas. For instance, research has shown that certain pyridine compounds can inhibit protein synthesis in tumor cell lines, demonstrating their potential as anticancer agents. In one study, derivatives were tested against the MDA-MB-468 triple-negative breast cancer cell line, revealing promising results in terms of cytotoxicity and selectivity .
Moreover, the binding affinity of this compound to various biological targets is under investigation. These studies are crucial for understanding its pharmacological potential and guiding further drug development efforts .
Q & A
Q. Q1. What synthetic routes are commonly employed to prepare 3-(Benzyloxy)-6-iodo-2-(pyrrolidin-1-yl)pyridine, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves three key steps:
Core Pyridine Formation : Construct the pyridine ring via condensation reactions or multicomponent strategies (e.g., Hantzsch synthesis).
Substitution Reactions :
- Iodo Introduction : Electrophilic iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like DMF .
- Pyrrolidine Attachment : Introduce pyrrolidin-1-yl via nucleophilic aromatic substitution (SNAr) using pyrrolidine and a base (e.g., K2CO3) under reflux .
Benzyloxy Protection : Install the benzyloxy group at the 3-position using benzyl bromide and a base (e.g., NaH) in anhydrous THF .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients).
Advanced Functionalization
Q. Q2. How can the iodine substituent in this compound be leveraged for site-selective cross-coupling reactions in drug discovery?
Methodological Answer: The 6-iodo group is ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille, or Sonogashira reactions).
- Suzuki Coupling : Use Pd(PPh3)4, aryl/heteroaryl boronic acids, and a base (Na2CO3) in DMF/H2O (3:1) at 80°C to form biaryl derivatives .
- Sonogashira Coupling : Employ PdCl2(PPh3)2, CuI, and terminal alkynes in THF/Et3N to introduce alkyne moieties .
Note : The pyrrolidin-1-yl group at the 2-position may influence regioselectivity by steric or electronic effects.
Reactivity Analysis
Q. Q3. How does the pyrrolidin-1-yl group affect the pyridine ring’s reactivity toward electrophilic substitution?
Methodological Answer: The pyrrolidin-1-yl group is a strong electron-donating group (EDG) via resonance, activating the pyridine ring at the ortho and para positions. This facilitates:
- Electrophilic Attack : Nitration or sulfonation occurs preferentially at the 4- or 5-positions (relative to the pyrrolidine).
- Halogenation Challenges : Competing iodination at multiple sites may occur; directing groups (e.g., benzyloxy) or steric hindrance must be considered .
Experimental Validation : Use computational modeling (DFT) to predict charge distribution or conduct competitive reactions with regioselective blocking agents.
Biological Activity Profiling
Q. Q4. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
Methodological Answer:
- Kinase Inhibition Assays : Test CDK or MAPK inhibition using fluorescence-based ADP-Glo™ kits (e.g., measure IC50 values) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- DNA Interaction Studies : Conduct ethidium bromide displacement assays to evaluate intercalation potential .
Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.
Analytical Characterization
Q. Q5. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify benzyloxy protons (δ 4.5–5.5 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm).
- 13C NMR : Confirm iodine’s deshielding effect on C6 (δ ~140–160 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic pattern (iodine’s 127I/129I split).
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (e.g., using Cu-Kα radiation) .
Comparative Reactivity
Q. Q6. How does the reactivity of the 6-iodo substituent compare to bromo or chloro analogs in cross-coupling reactions?
Methodological Answer:
- Leaving Group Ability : Iodo > Bromo > Chloro (due to bond dissociation energy: C-I < C-Br < C-Cl).
- Reaction Rate : Iodo derivatives react faster in Pd-catalyzed couplings (e.g., Suzuki: t1/2 for I ≈ 1 h vs. Br ≈ 6 h in identical conditions) .
- Catalyst Loading : Iodo compounds may require lower Pd catalyst (0.5–1 mol%) compared to bromo (2–5 mol%).
Practical Tip : Use iodides for rapid screening but bromides for cost-effective scale-up.
Degradation Pathways
Q. Q7. What are the dominant degradation pathways of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis : Benzyloxy group cleavage under acidic conditions (e.g., H2O/HCl, 60°C) yields 3-hydroxypyridine derivatives .
- Dehalogenation : Iodine may undergo reductive elimination (e.g., via glutathione in cellular environments) .
Mitigation Strategies : Stabilize formulations using lyophilization or antioxidants (e.g., ascorbic acid).
Computational Modeling
Q. Q8. How can molecular docking predict the binding mode of this compound to kinase targets?
Methodological Answer:
- Target Selection : Choose kinases (e.g., CDK2) with resolved crystal structures (PDB: 1KE5).
- Docking Workflow :
- Prepare ligand (protonate at pH 7.4, minimize energy with MMFF94).
- Define binding pocket (ATP-binding site).
- Use AutoDock Vina for flexible docking (ΔG < -8 kcal/mol suggests strong binding) .
- Validation : Compare predicted poses with co-crystallized inhibitors (e.g., staurosporine).
Regioselectivity in Electrophilic Substitution
Q. Q9. How do substituents influence regioselectivity during electrophilic substitution on the pyridine ring?
Methodological Answer:
- Benzyloxy Group (EWG) : Directs electrophiles to the meta position (3-substituted pyridine).
- Pyrrolidin-1-yl (EDG) : Activates ortho and para positions (2- and 6-substituted pyridine).
Case Study : Nitration with HNO3/H2SO4 yields a mixture of 4-nitro and 5-nitro derivatives; HPLC-MS can resolve isomers .
Scale-Up Challenges
Q. Q10. What critical factors must be addressed when scaling up the synthesis of this compound?
Methodological Answer:
- Exothermic Reactions : Control iodination steps using jacketed reactors with slow reagent addition.
- Purification : Replace column chromatography with recrystallization (e.g., EtOH/H2O) for cost efficiency .
- Safety : Handle pyrrolidine (flammable) and iodinated intermediates (light-sensitive) under inert atmosphere (N2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
